molecular formula C11H13F3O B8402847 4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol

4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol

Cat. No. B8402847
M. Wt: 218.21 g/mol
InChI Key: XWSIOENPJAHFNE-UHFFFAOYSA-N
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Patent
US09249127B2

Procedure details

To a mixture of 2,2,2-trifluoroethylamine hydrochloride (0.271 g) in dichloromethane/water (15/0.5 mL) at 0° C. was added sodium nitrite (0.166 g) and the resulting yellow solution was stirred for 1 hour at 0° C. The reaction mixture was then cooled to −78° C. and 2-o-tolylacetaldehyde (0.134 g) was added, followed by zirconium(IV)tetrachloride. After stirring for 2 hrs at −78° C. cooling was stopped and methanol (3 mL) and saturated solution of NaHCO3 (10 mL) were added. The mixture was extracted with dichloromethane and the extracts were dried and concentrated. Evaporation residue (194 mg) was dissolved in methanol (3 ml) and solution was cooled to 0° C. Sodium borohydride (44 mg) was added and the reaction mixture was stirred for 25 minutes. K2CO3-solution (2M, 5 mL) was added to the reaction mixture, followed by water (5 mL) after 5 min and the resulting solution was extracted with EtOAc. Extracts were dried and concentrated and the residue was purified by separation method E (EtOAc/heptane). (Yield 121 mg).
Quantity
0.271 g
Type
reactant
Reaction Step One
Name
dichloromethane water
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.166 g
Type
reactant
Reaction Step Two
Quantity
0.134 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:7])([F:6])[CH2:4]N.N([O-])=O.[Na+].[C:12]1([CH3:21])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18][CH:19]=[O:20].C([O-])(O)=O.[Na+]>ClCCl.O.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].CO>[F:2][C:3]([F:7])([F:6])[CH2:4][CH:19]([OH:20])[CH2:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH3:21] |f:0.1,2.3,5.6,7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0.271 g
Type
reactant
Smiles
Cl.FC(CN)(F)F
Name
dichloromethane water
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl.O
Step Two
Name
Quantity
0.166 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0.134 g
Type
reactant
Smiles
C1(=C(C=CC=C1)CC=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting yellow solution was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −78° C.
STIRRING
Type
STIRRING
Details
After stirring for 2 hrs at −78° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Evaporation residue (194 mg)
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methanol (3 ml)
TEMPERATURE
Type
TEMPERATURE
Details
solution was cooled to 0° C
ADDITION
Type
ADDITION
Details
Sodium borohydride (44 mg) was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 25 minutes
Duration
25 min
ADDITION
Type
ADDITION
Details
K2CO3-solution (2M, 5 mL) was added to the reaction mixture
WAIT
Type
WAIT
Details
followed by water (5 mL) after 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
Extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by separation method E (EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(CC(CC1=C(C=CC=C1)C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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